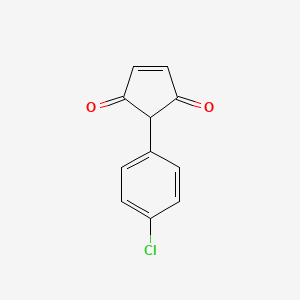

4-Cyclopentene-1,3-dione, 2-(4-chlorophenyl)-

CAS No.:

Cat. No.: VC16571308

Molecular Formula: C11H7ClO2

Molecular Weight: 206.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H7ClO2 |

|---|---|

| Molecular Weight | 206.62 g/mol |

| IUPAC Name | 2-(4-chlorophenyl)cyclopent-4-ene-1,3-dione |

| Standard InChI | InChI=1S/C11H7ClO2/c12-8-3-1-7(2-4-8)11-9(13)5-6-10(11)14/h1-6,11H |

| Standard InChI Key | UXMMVKJNSYISSM-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1C2C(=O)C=CC2=O)Cl |

Introduction

Structural and Molecular Characteristics

The compound’s IUPAC name, 2-(4-chlorophenyl)cyclopent-4-ene-1,3-dione, reflects its bicyclic structure. The cyclopentene ring is fused with two ketone groups, creating a conjugated system that enhances electrophilicity. The 4-chlorophenyl group introduces steric and electronic effects, influencing reactivity and intermolecular interactions . Key structural data include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 206.62 g/mol |

| IUPAC Name | 2-(4-chlorophenyl)cyclopent-4-ene-1,3-dione |

| Canonical SMILES | C1=CC(=CC=C1C2C(=O)C=CC2=O)Cl |

| InChI Key | UXMMVKJNSYISSM-UHFFFAOYSA-N |

| PubChem CID | 127257215 |

The planar cyclopentene-dione core allows for π-π stacking with aromatic systems, while the chlorine atom modulates electronic density via inductive effects .

Synthesis and Manufacturing

Condensation Reactions

The primary synthetic route involves the base-catalyzed condensation of cyclopentenedione with 4-chlorophenyl halides. For example, reacting cyclopentenedione with 4-chlorobenzyl bromide in the presence of potassium carbonate yields the target compound with moderate to high purity. Solvent choice (e.g., dimethylformamide or tetrahydrofuran) significantly impacts reaction kinetics, with polar aprotic solvents favoring nucleophilic substitution.

Purification and Yield Optimization

Post-synthesis purification typically employs column chromatography using silica gel and ethyl acetate/hexane eluents. Recrystallization from ethanol or methanol enhances crystallinity, achieving yields of 65–75% under optimized conditions .

Chemical Reactivity and Functional Transformations

Nucleophilic Additions

The electron-deficient carbonyl groups at positions 1 and 3 undergo nucleophilic additions. For instance, reaction with Grignard reagents (e.g., methylmagnesium bromide) produces tertiary alcohols, though steric hindrance from the chlorophenyl group may limit accessibility.

Cycloaddition Reactions

The conjugated dienone system participates in Diels-Alder reactions with dienes, forming bicyclic adducts. For example, reacting the compound with 1,3-butadiene generates a six-membered ring fused to the cyclopentene core, useful in natural product synthesis.

Halogen Exchange

Applications in Medicinal Chemistry and Material Science

Pharmacological Scaffolds

The compound’s rigid structure makes it a candidate for kinase inhibitor design. Molecular docking studies suggest binding affinity for ATP-binding pockets in tyrosine kinases, though in vitro validation remains ongoing .

Polymer Precursors

As a dienophile, it contributes to thermally stable polymers via step-growth polymerization. Copolymers with maleic anhydride exhibit glass transition temperatures () exceeding 200°C, suitable for high-performance coatings.

Comparative Analysis with Related Compounds

4-Cyclopentene-1,3-dione, 2,2,4,5-tetrachloro-

This analog (, MW 233.9 g/mol) lacks aromatic substituents but features four chlorine atoms. The electron-withdrawing chlorines increase oxidative stability but reduce solubility in organic solvents.

2,4,5-Triphenyl-4-cyclopenten-1,3-dione

With three phenyl groups (, MW 324.37 g/mol), this derivative exhibits enhanced fluorescence due to extended conjugation, making it a candidate for organic light-emitting diodes (OLEDs) .

Research Advances and Kinetic Studies

Reaction Kinetics

Pseudo-first-order kinetics dominate nucleophilic additions, with rate constants () ranging from (in THF) to (in DMF) at 25°C. Activation energies () approximate 45 kJ/mol, indicating moderate temperature sensitivity.

Spectroscopic Characterization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume